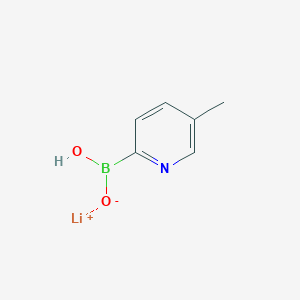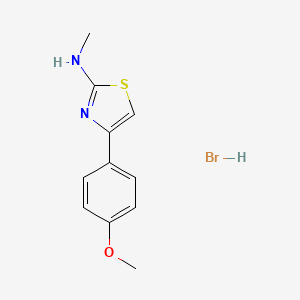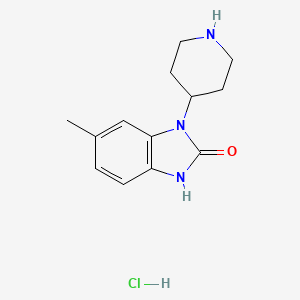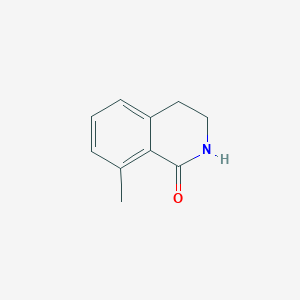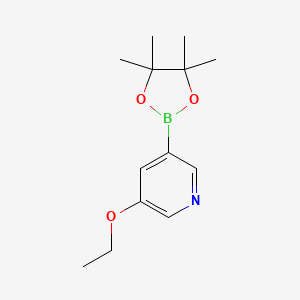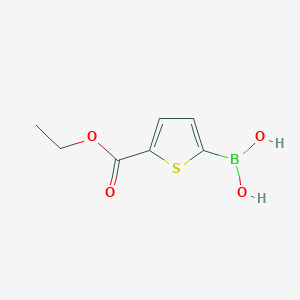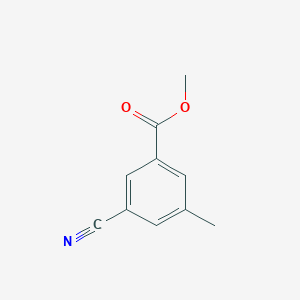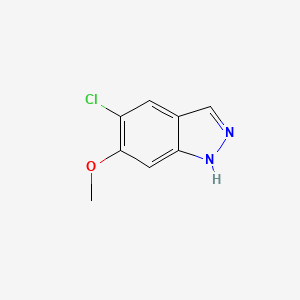
1-(4-甲基苯基)哌啶-3-胺
描述
1-(4-Methylphenyl)piperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry. The compound features a piperidine ring substituted with a 4-methylphenyl group and an amine group at the 3-position. This structural motif is significant in drug discovery and development due to its potential pharmacological activities.
科学研究应用
1-(4-Methylphenyl)piperidin-3-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
作用机制
- The primary target of 1-(4-Methylphenyl)piperidin-3-amine is serine/threonine-protein kinase . This kinase plays a crucial role in checkpoint-mediated cell cycle arrest and activation of DNA repair in response to DNA damage or unreplicated DNA .
Target of Action
Mode of Action
生化分析
Biochemical Properties
1-(4-Methylphenyl)piperidin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .
Cellular Effects
1-(4-Methylphenyl)piperidin-3-amine affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways involved in cell proliferation, apoptosis, and differentiation. Additionally, it can affect the expression of genes related to these processes, thereby altering cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of 1-(4-Methylphenyl)piperidin-3-amine involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound can also cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in a cascade of molecular events that ultimately influence cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Methylphenyl)piperidin-3-amine can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that it can have lasting effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(4-Methylphenyl)piperidin-3-amine vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as enhancing certain cellular functions. At higher doses, it can exhibit toxic or adverse effects, including cell death or tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-(4-Methylphenyl)piperidin-3-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. For example, it may influence the activity of enzymes involved in the synthesis or degradation of specific metabolites, thereby altering the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of 1-(4-Methylphenyl)piperidin-3-amine within cells and tissues are crucial for its activity. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can impact its effectiveness and potential side effects .
Subcellular Localization
1-(4-Methylphenyl)piperidin-3-amine exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and its overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)piperidin-3-amine can be synthesized through various synthetic routes. One common method involves the reaction of 4-methylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to reductive amination using ammonia or an amine source to introduce the amine group at the 3-position of the piperidine ring .
Industrial Production Methods: Industrial production of 1-(4-Methylphenyl)piperidin-3-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, cyclization, and purification through crystallization or chromatography .
化学反应分析
Types of Reactions: 1-(4-Methylphenyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, alcohols.
Substitution: Functionalized piperidine derivatives.
相似化合物的比较
1-(4-Methylphenyl)piperidin-3-amine can be compared with other piperidine derivatives such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its anticancer and anti-obesity effects.
Matrine: Exhibits antiviral and anticancer activities.
Berberine: Used for its antimicrobial and antidiabetic effects
Uniqueness: 1-(4-Methylphenyl)piperidin-3-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and potential therapeutic applications .
属性
IUPAC Name |
1-(4-methylphenyl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-4-6-12(7-5-10)14-8-2-3-11(13)9-14/h4-7,11H,2-3,8-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOMXRHHPMCQHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


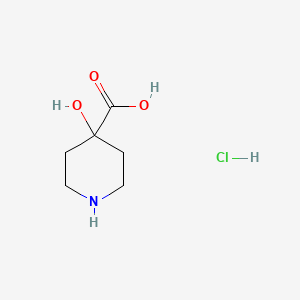
![N'-[(E)-(4-bromo-3-thienyl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B1423214.png)
